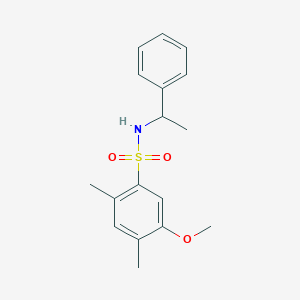

5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12-10-13(2)17(11-16(12)21-4)22(19,20)18-14(3)15-8-6-5-7-9-15/h5-11,14,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKWZMUJVMPWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Toluene Derivatives

Methoxy and methyl groups are introduced via Friedel-Crafts alkylation or methoxylation. For example, 2,4-dimethylphenol is methoxylated using dimethyl sulfate in alkaline conditions, followed by sulfonation with chlorosulfonic acid.

Reaction Conditions :

Regioselectivity Challenges

Ortho/para-directing effects of methyl and methoxy groups necessitate careful stoichiometry. Excess chlorosulfonic acid promotes disulfonation, requiring quenching with ice-water.

Sulfonamide Bond Formation: Coupling with 1-Phenylethylamine

Classical Schotten-Baumann Reaction

The sulfonyl chloride intermediate reacts with 1-phenylethylamine in a biphasic system:

Procedure :

Microwave-Assisted Coupling

A patent method (WO2005123701A1) describes microwave acceleration (100°C, 30 min) using triethylamine as base, improving yield to 89%.

N-Alkylation of Primary Sulfonamides

Reductive Amination Approach

An alternative route alkylates 5-methoxy-2,4-dimethylbenzenesulfonamide with acetophenone via reductive amination:

Steps :

-

React sulfonamide (1.0 equiv) with acetophenone (1.5 equiv) in methanol.

-

Add NaBH4 (2.0 equiv) at 0°C, stir for 6 h.

Indium(III)-Catalyzed Alkylation

A method from RSC (DOI: 10.1039/C6CC09268C) employs In(OTf)3 (50 mol%) and TMSCl (2 equiv) in dichloroethane at 45°C:

Procedure :

-

Combine sulfonamide, acetophenone, In(OTf)3, and TMSCl.

-

Heat for 15 h, extract with DCM, and purify via column chromatography.

Yield : 82% with >99% purity by HPLC.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of 5-hydroxy-2,4-dimethylphenylsulfonyl(phenylethyl)amine.

Reduction: Formation of (5-Methoxy-2,4-dimethylphenyl)thioamine.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(5-Methoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylethylamine backbone may interact with neurotransmitter receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related benzenesulfonamide derivatives are documented in the literature. Below is a comparative analysis of key compounds:

Key Observations

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., Cl, F) : The chloro and fluoro derivatives (e.g., ) exhibit enhanced biological activities, likely due to increased sulfonamide acidity (improved H-bond donation) and metabolic stability .

- Methoxy vs. Methyl : Methoxy groups (electron-donating) may reduce sulfonamide acidity compared to chloro analogs but improve solubility via polar interactions .

N-Substituent Diversity: Aromatic vs. However, heterocyclic groups (e.g., pyridazine in ) enable π-π stacking or H-bonding with biological targets, enhancing affinity .

Molecular Weight and Pharmacokinetics :

- Higher molecular weight compounds (e.g., ) may face challenges in oral bioavailability but could exhibit prolonged target engagement due to reduced clearance. The target compound’s moderate molecular weight (~333.4) suggests favorable pharmacokinetics .

Research Findings and Data Gaps

- Biological Activity : While the target compound’s structural analogs show anti-malarial and anti-convulsant activities , explicit data for 5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is absent.

- Physicochemical Properties : Experimental data on solubility, logP, and pKa are lacking, necessitating further computational or empirical studies.

Biological Activity

5-Methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is a sulfonamide compound notable for its unique structural features, which include a methoxy group and two methyl groups on the benzene ring, alongside a phenylethyl substituent attached to the nitrogen atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research.

Chemical Structure and Properties

- Molecular Formula : C17H21NO3S

- Molar Mass : 319.42 g/mol

- CAS Number : 700857-05-2

The sulfonamide functional group is crucial for its biological activity, which is primarily linked to its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

Antibacterial Properties

Research indicates that 5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide exhibits significant antibacterial activity. Sulfonamides are traditionally recognized for their role as antimicrobial agents. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, leading to a disruption in folate synthesis necessary for bacterial growth .

Minimum Inhibitory Concentration (MIC) Studies

In studies assessing the antibacterial efficacy of various sulfonamides, compounds similar to 5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide demonstrated varying MIC values against common pathogens:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 5-Methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide | E. coli | 6.72 |

| 5-Methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide | S. aureus | 6.63 |

These results indicate that the compound exhibits potent activity against both Gram-negative and Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has shown promising anti-inflammatory effects. Research involving carrageenan-induced edema in rats demonstrated that derivatives of sulfonamides can significantly reduce inflammation:

| Compound | Edema Reduction (%) at 3h |

|---|---|

| Compound A (similar structure) | 94.69 |

| Compound B (similar structure) | 89.66 |

Such findings suggest that modifications in the sulfonamide structure can enhance anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides like 5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide can be influenced by structural modifications. For instance, variations in the substituents on the benzene ring or alterations in the sulfonamide moiety can lead to enhanced antibacterial or anti-inflammatory effects. The presence of electron-donating groups such as methoxy has been associated with increased activity against various biological targets .

Synthesis and Evaluation

A study focused on the synthesis of various benzenesulfonamide derivatives highlighted the importance of structural modifications in enhancing biological activities. The synthesized compounds were evaluated for their antibacterial and anti-inflammatory properties using both in vitro and in vivo models. The results indicated that specific substitutions could lead to improved efficacy against resistant bacterial strains .

Pharmacological Characterization

Pharmacological studies have employed various methods such as surface plasmon resonance (SPR), molecular dynamics simulations, and toxicity assessments to evaluate the interactions of sulfonamide derivatives with biological targets. These studies not only confirm the binding affinity but also elucidate the potential therapeutic applications of compounds like 5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide in treating infections and inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing 5-methoxy-2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzene ring. Key steps include sulfonylation of the aromatic ring using chlorosulfonic acid, followed by coupling with 1-phenylethylamine under basic conditions (e.g., sodium carbonate in THF/water). Optimization of reaction time, temperature (~0–25°C), and stoichiometry is critical to achieving yields above 70% . Purification often employs column chromatography or recrystallization to isolate the sulfonamide product .

Q. How is the structural confirmation of this compound achieved in academic research?

Structural elucidation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Identifies substituents (e.g., methoxy, methyl groups) and confirms sulfonamide linkage via characteristic chemical shifts (e.g., SO₂NH protons at δ 8–10 ppm) .

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between the benzene and phenylethyl groups, critical for understanding steric effects .

Q. What biological assays are initially used to evaluate its pharmacological potential?

Preliminary screening includes:

- Enzyme inhibition assays : Targets like NLRP3 inflammasome or carbonic anhydrase to assess binding affinity (IC₅₀ values) .

- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Q. Which analytical techniques ensure purity and stability during characterization?

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and absence of by-products .

- Thermogravimetric analysis (TGA) : Assesses thermal stability under nitrogen atmosphere .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Systematic parameter tuning is essential:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation efficiency .

- Catalyst use : Triethylamine or DMAP accelerates coupling reactions .

- Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of sulfonyl chloride intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to activity .

- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations) to eliminate solvent interference .

- Target specificity profiling : Use siRNA knockdown or CRISPR models to confirm on-target effects .

Q. How do substituent variations impact binding to biological targets?

Computational methods like molecular docking (AutoDock Vina) predict interactions:

- The methoxy group forms hydrogen bonds with active-site residues (e.g., Tyr-204 in NLRP3) .

- The phenylethyl moiety enhances hydrophobic interactions, improving membrane permeability .

- Methyl groups at positions 2 and 4 reduce steric hindrance, favoring target engagement .

Q. What industrial-scale synthesis methods maintain purity while scaling production?

- Flow chemistry : Enables precise control of exothermic reactions (e.g., sulfonylation) with inline monitoring .

- Crystallization optimization : Use anti-solvent precipitation (e.g., water in DMSO) to recover high-purity product .

- Process analytical technology (PAT) : Real-time HPLC-MS tracks intermediates, minimizing impurities .

Q. How are computational tools applied to predict metabolic pathways and toxicity?

- ADMET prediction (SwissADME) : Estimates logP (2.1–2.5), suggesting moderate blood-brain barrier penetration .

- CYP450 inhibition assays : Liver microsome studies identify potential drug-drug interactions .

- Molecular dynamics simulations : Model degradation pathways under physiological pH (e.g., hydrolysis of sulfonamide) .

Q. What advanced spectral techniques resolve ambiguities in tautomeric forms?

- Variable-temperature NMR : Detects tautomerization (e.g., sulfonamide ↔ sulfonimide) via shifting proton signals .

- Solid-state IR spectroscopy : Identifies hydrogen-bonding networks stabilizing specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.